molecular formula C10H13N5S B249531 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine

1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine

Cat. No. B249531
M. Wt: 235.31 g/mol
InChI Key: OWSQMKWJSXVPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine, also known as AMT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders. Additionally, 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine has been found to have antimicrobial properties and has been studied for its potential use as an antibiotic.

Mechanism of Action

The exact mechanism of action of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can result in the release of serotonin and other neurotransmitters. This can lead to changes in mood, perception, and behavior.
Biochemical and Physiological Effects
1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can result in feelings of euphoria and increased energy. Additionally, 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine has been found to have anti-inflammatory and analgesic properties, which can help to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, there are also limitations to the use of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine in lab experiments. It has been found to have some toxic effects on the liver and kidneys, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine. One area of research is the potential use of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine and its potential therapeutic applications. Finally, there is a need for further studies on the safety and toxicity of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine, particularly in relation to its use as an antibiotic.

Synthesis Methods

The synthesis of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine involves several steps, including the reaction of 2-thiophenecarboxaldehyde with allylamine to form 3-methyl-2-thienylmethylamine. This intermediate is then reacted with tetrazole to produce the final product, 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine. The synthesis of 1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine

Molecular Formula

C10H13N5S

Molecular Weight

235.31 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C10H13N5S/c1-3-5-15-10(12-13-14-15)11-7-9-8(2)4-6-16-9/h3-4,6H,1,5,7H2,2H3,(H,11,12,14)

InChI Key

OWSQMKWJSXVPMN-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNC2=NN=NN2CC=C

Canonical SMILES

CC1=C(SC=C1)CNC2=NN=NN2CC=C

Origin of Product

United States

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